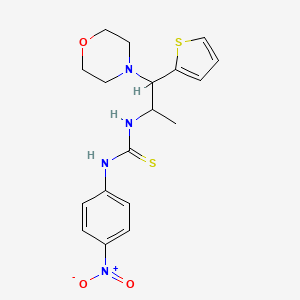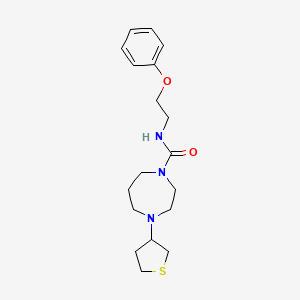
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential use in scientific research. PTZ-343 is a diazepane-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is not yet fully understood, but studies have suggested that it may act as a GABA receptor agonist, which could explain its anticonvulsant properties. Additionally, this compound has been shown to modulate the activity of certain enzymes and neurotransmitters in the brain, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the ability to reduce seizures in individuals with epilepsy, improve cognitive function in individuals with Alzheimer's disease, and modulate the activity of certain enzymes and neurotransmitters in the brain. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for use in the treatment of a wide range of diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in scientific research is its unique properties and potential applications. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not yet fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are a number of future directions that could be pursued in the study of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide. One potential area of research is in the development of new treatments for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, this compound could be explored for its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Synthesis Methods
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylic acid with phenoxyethanol in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been used extensively in scientific research due to its unique properties and potential applications. One of the most promising areas of research involving this compound is in the study of neurological disorders such as epilepsy and Alzheimer's disease. Studies have shown that this compound has anticonvulsant properties and may be able to reduce the severity and frequency of seizures in individuals with epilepsy.
properties
IUPAC Name |
N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-18(19-8-13-23-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-14-24-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWNVIUCJRNLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
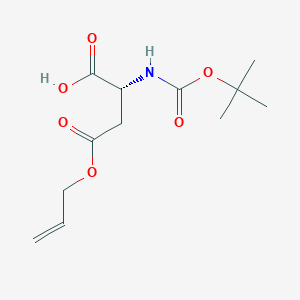
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2912316.png)
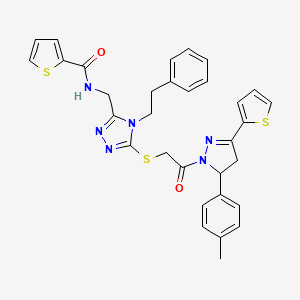
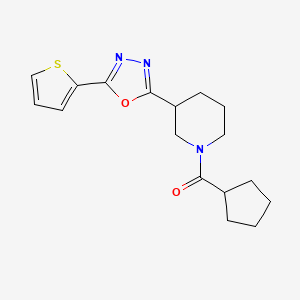
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
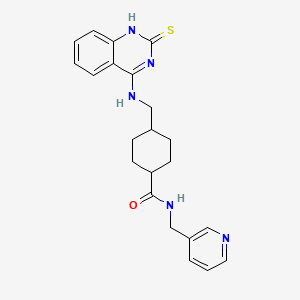
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
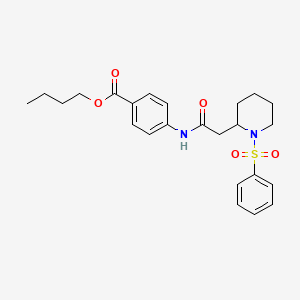
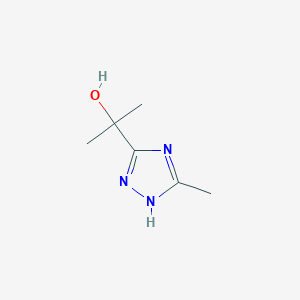
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)
